Pomalidomide-C3-NHS Ester: A Technical Guide for Targeted Protein Degradation
Pomalidomide-C3-NHS Ester: A Technical Guide for Targeted Protein Degradation
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-C3-NHS ester is a crucial bifunctional molecule at the forefront of targeted protein degradation (TPD). It serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule incorporates the high-affinity pomalidomide (B1683931) ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a reactive N-hydroxysuccinimide (NHS) ester linked by a three-carbon (C3) alkyl chain. The NHS ester facilitates the covalent conjugation to a ligand of a specific protein of interest (POI), thereby creating a PROTAC capable of inducing the selective degradation of the target protein. This technical guide provides a comprehensive overview of Pomalidomide-C3-NHS ester, including its physicochemical properties, mechanism of action, synthesis, and application in experimental protocols for targeted protein degradation.
Introduction to Pomalidomide-C3-NHS Ester
Pomalidomide-C3-NHS ester is a synthetic E3 ligase ligand-linker conjugate designed for the facile construction of PROTACs.[1] PROTACs are heterobifunctional molecules that function by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[2] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide-C3-NHS ester provides the E3 ligase recruiting moiety (pomalidomide for CRBN) and a linker with a reactive handle (the NHS ester) for conjugation to a POI-binding ligand.
The choice of the linker is critical as it influences the physicochemical properties, cell permeability, and the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The C3 alkyl linker in Pomalidomide-C3-NHS ester offers a balance of flexibility and length for many applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of Pomalidomide-C3-NHS ester is essential for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₈N₄O₇ | N/A |
| Molecular Weight | 454.43 g/mol | [3] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO and DMF | [3] |
| Storage | Store at -20°C or -80°C, protected from moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [3] |
| SMILES | O=C(C1=C2C=CC=C1NCCCC(ON3C(CCC3=O)=O)=O)N(C4C(NC(CC4)=O)=O)C2=O | [3] |
| InChI Key | Not readily available | N/A |
Mechanism of Action: The PROTAC Approach
The utility of Pomalidomide-C3-NHS ester lies in its ability to be incorporated into a PROTAC, which then orchestrates a series of molecular events leading to the degradation of a target protein.
Ternary Complex Formation
A PROTAC synthesized using Pomalidomide-C3-NHS ester acts as a molecular bridge, inducing the formation of a ternary complex between the target Protein of Interest (POI) and the CRBN E3 ubiquitin ligase. The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule, bearing the POI-specific ligand, binds to the target protein.
Ubiquitination and Proteasomal Degradation
The induced proximity of the POI to the CRBN E3 ligase complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway and a typical experimental workflow for the use of a PROTAC derived from Pomalidomide-C3-NHS ester.
Caption: Mechanism of action of a PROTAC synthesized from Pomalidomide-C3-NHS ester.
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.
Quantitative Data Presentation
| PROTAC (Target: BTK) | Linker Composition | DC₅₀ (nM) | Dmax (%) | Cell Line | Reference |
| Illustrative PROTAC 1 | PEG-based | 2.2 | 97 | Mino | [5] |
| Illustrative PROTAC 2 | Alkyl-based | 10.8 | >95 | SU-DHL-4 | N/A |
Note: This data is for illustrative purposes and does not represent a PROTAC synthesized with Pomalidomide-C3-NHS ester.
Experimental Protocols
Synthesis of Pomalidomide-C3-NHS Ester
The synthesis of Pomalidomide-C3-NHS ester involves the initial synthesis of pomalidomide followed by the attachment of the C3-NHS ester linker. A general synthetic route is outlined below, based on established methods for pomalidomide synthesis and linker conjugation.[6][7]
Step 1: Synthesis of Pomalidomide
-
React 3-nitrophthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in a suitable solvent (e.g., acetic acid) under reflux to yield 3-nitro-N-(2,6-dioxo-3-piperidinyl)phthalimide.
-
Reduce the nitro group of the resulting compound using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas or a hydrogen donor like ammonium (B1175870) formate (B1220265) to yield pomalidomide.
-
Purify the crude pomalidomide by recrystallization or column chromatography.
Step 2: Attachment of the C3-NHS ester linker
-
React pomalidomide with a suitable C3 linker precursor containing a carboxylic acid and a protected amine (e.g., Boc-4-aminobutanoic acid). This can be achieved through an alkylation reaction.
-
Deprotect the amine group.
-
Couple the resulting carboxylic acid with N-hydroxysuccinimide (NHS) using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an appropriate solvent (e.g., dichloromethane (B109758) or DMF) to yield Pomalidomide-C3-NHS ester.
-
Purify the final product using column chromatography or HPLC.
Conjugation of Pomalidomide-C3-NHS Ester to a POI Ligand
This protocol describes the general procedure for conjugating Pomalidomide-C3-NHS ester to a ligand for a protein of interest that contains a primary amine.[1][8][9]
Materials:
-
Pomalidomide-C3-NHS ester
-
POI ligand with a primary amine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)
-
Reaction vessel (e.g., glass vial)
-
Stirring apparatus
-
HPLC for purification
Procedure:
-
Dissolve the POI ligand in anhydrous DMF or DMSO.
-
Add Pomalidomide-C3-NHS ester to the solution (typically a 1.1 to 1.5 molar excess relative to the POI ligand).
-
Add a non-nucleophilic base such as DIPEA or TEA (typically 2-3 molar equivalents) to the reaction mixture to scavenge the acid produced during the reaction.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Purify the resulting PROTAC using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Western Blot Analysis of PROTAC-mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.[10]
Materials:
-
Cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (for dose-response) or a fixed concentration for various durations (for time-course). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane and incubate with ECL substrate. Image the blot using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dmax values.
Conclusion
Pomalidomide-C3-NHS ester is a valuable and versatile tool for the development of PROTACs. Its well-defined structure, incorporating a potent CRBN ligand and a reactive NHS ester, allows for the straightforward synthesis of degraders for a wide range of protein targets. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to effectively utilize this key building block in the rapidly advancing field of targeted protein degradation. Further exploration into the impact of the C3 linker on ternary complex formation and degradation efficiency for various targets will continue to refine the rational design of next-generation PROTAC therapeutics.
References
- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 2. biotium.com [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104016967A - Synthetic method of pomalidomide - Google Patents [patents.google.com]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
